N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
This compound features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a thioether linkage, and a 4-methoxybenzamide substituent. The 2-fluorophenylaminoacetamide moiety introduces both electron-withdrawing (fluorine) and hydrogen-bonding (amide) functionalities.
Properties
IUPAC Name |
N-[2-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O3S/c1-33-16-8-6-15(7-9-16)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-18-5-3-2-4-17(18)24/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVQSQCFFRHJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridazine ring
- Thioether linkage
- Amide functional group
These structural components contribute to its potential pharmacological activities. The molecular formula is , with a molecular weight of 357.42 g/mol.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest it may act on various cancer cell lines by disrupting cell cycle progression and inducing apoptosis.
- Anti-Tubercular Properties : Preliminary investigations indicate that it may possess anti-tubercular effects, making it a candidate for further exploration in the treatment of tuberculosis.
- Cardiovascular Effects : There are indications of its utility in cardiovascular drug development, particularly in managing conditions related to platelet aggregation and thrombus formation.
- Antidiabetic Activity : Some studies suggest that this compound may influence glucose metabolism and insulin sensitivity, presenting potential as an antidiabetic agent.
- Anti-Fibrotic Effects : It appears to modulate collagen synthesis pathways, leading to decreased collagen expression, which could be beneficial in conditions characterized by fibrosis.
The precise mechanism of action for this compound remains under investigation. However, initial studies suggest that it may interact with specific cellular pathways involved in proliferation and apoptosis regulation.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving multi-step reactions that require careful optimization to enhance yield and purity. Typical synthetic routes may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thioether linkage via nucleophilic substitution.
- Coupling reactions to form the final amide structure.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(4-pyrrolidin-3-ylphenyl)benzamide | Contains a pyrrolidine moiety | Antidepressant effects |
| 3-Fluoro-N-(6-(2-(3-methoxybenzyl)amino)-2-oxoethyl)pyridazin | Similar thioether and pyridazine structure | Anticancer potential |
| N-(4-piperidin-3-yphenyl)-6-(trifluoromethyl)pyridine | Trifluoromethyl group addition | Antiviral properties |
This table illustrates the diversity within the benzamide class and highlights the unique attributes of our compound due to its specific structural components.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Study on Anticancer Activity : In a study published in Cancer Research, researchers demonstrated that the compound significantly reduced tumor growth in xenograft models while exhibiting minimal toxicity to normal cells .
- Anti-Tubercular Evaluation : Another study assessed its anti-tubercular activity using Mycobacterium tuberculosis strains and found promising results indicating inhibition at submicromolar concentrations .
- Cardiovascular Study : Research published in Journal of Cardiovascular Pharmacology indicated that the compound effectively reduced platelet aggregation in vitro and showed promise in vivo for thrombotic conditions .
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles :
- Fused vs. Non-Fused Triazoles: The compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from simpler 1,2,4-triazole derivatives (e.g., compounds 7–9 in ).
- Thieno[2,3-d]pyrimidines: highlights thieno[2,3-d]pyrimidine derivatives (e.g., 8b), which share a benzamide group but differ in the heterocyclic scaffold. Pyridazine-based cores (as in the target compound) may offer distinct electronic properties compared to pyrimidine systems, influencing solubility and reactivity .
Substituent Effects :
- Thioether Linkages : The thioether group in the target compound is analogous to derivatives in (e.g., 1002636-46-5 ) and (e.g., 896054-33-4 ). Thioethers generally enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Methoxybenzamide vs. Trifluoromethylphenoxy: The 4-methoxybenzamide group contrasts with the 4-(trifluoromethyl)phenoxy substituent in ’s 8b. Methoxy groups are electron-donating, which could modulate electronic density in the benzamide region, affecting binding interactions .
Pharmacological Potential (Inferred)
- Antimicrobial Activity: Thieno[2,3-d]pyrimidine analogs in exhibit antimicrobial properties. The target compound’s benzamide and fluorophenyl groups may confer similar bioactivity, though its fused core could alter target specificity .
- Kinase Inhibition: The triazolopyridazine scaffold resembles kinase inhibitor frameworks (e.g., imatinib analogs).
Physicochemical Properties
- Tautomerism : Like compounds 7–9 in , the target compound’s triazole-thione moiety may exhibit tautomerism (thione vs. thiol forms). IR spectra would lack ν(S-H) (~2500–2600 cm⁻¹) and show ν(C=S) (~1247–1255 cm⁻¹), confirming the thione form .
- Solubility: The 4-methoxybenzamide group may improve solubility compared to non-polar substituents (e.g., trifluoromethyl in ’s 8b), though the fused core and thioether could counterbalance this .
Preparation Methods
Hydrazide Preparation
2-Fluorobenzohydrazide serves as a starting material for analogous triazolopyridazines. Reaction with carbon disulfide in ethanol containing potassium hydroxide yields potassium dithiocarbazinate.
Example protocol :
Cyclization to Triazolo[4,3-b]Pyridazine
Cyclization of the dithiocarbazinate with hydrazine hydrate under reflux forms the triazole ring. Subsequent oxidation or functionalization introduces the pyridazine moiety.
Optimized conditions :
- Reactants : Dithiocarbazinate (16.0 mmol), hydrazine hydrate (32.0 mmol).
- Conditions : Water, reflux (2 hours), followed by cooling and dilution.
- Product : 3-(2-Fluorophenyl)-triazolo[4,3-b]pyridazin-6-amine (yield: 65%).
Functionalization at Position 3: Ethylamine Side Chain
The ethylamine side chain is introduced via alkylation or reductive amination. A bromoethyl intermediate facilitates nucleophilic substitution.
Bromoethyl Intermediate Preparation
Reaction of triazolopyridazine with 1,2-dibromoethane in the presence of NaH yields 3-bromoethyl-triazolo[4,3-b]pyridazine.
Conditions :
Amine Coupling
The bromoethyl intermediate reacts with ammonia or protected amines.
Procedure :
- Reactants : 3-Bromoethyl-triazolo[4,3-b]pyridazine (1.0 eq), NH₃ (7N in MeOH, 5.0 eq).
- Conditions : Sealed tube, 100°C, 12 hours.
- Product : 3-(2-Aminoethyl)-6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazine (yield: 75%).
Final Amide Coupling: 4-Methoxybenzamide
The primary amine undergoes amide coupling with 4-methoxybenzoyl chloride.
Acyl Chloride Preparation
4-Methoxybenzoic acid is treated with thionyl chloride to generate the acyl chloride.
Steps :
Amide Formation
Coupling the amine with 4-methoxybenzoyl chloride using a base.
Optimized method :
- Reactants : Amine (1.0 eq), 4-methoxybenzoyl chloride (1.2 eq), Et₃N (2.0 eq).
- Solvent : DCM, 0°C to RT, 4 hours.
- Product : N-(2-(6-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide (yield: 85%).
Comparative Analysis of Synthetic Routes
The table below summarizes key reaction conditions and yields from literature:
Challenges and Optimization Opportunities
- Regioselectivity in cyclization : Competing pathways may yield triazolo[3,4-b] isomers. Using directing groups or tailored catalysts could improve selectivity.
- Thiol oxidation : The mercapto group is prone to oxidation; inert atmospheres and antioxidants (e.g., BHT) enhance stability.
- Amide coupling efficiency : Coupling reagents like HATU or EDCl may improve yields over traditional acyl chlorides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
